molecular formula C6H8B2O4 B1267935 1,3-Benzenediboronic acid CAS No. 4612-28-6

1,3-Benzenediboronic acid

Cat. No. B1267935
CAS RN: 4612-28-6
M. Wt: 165.75 g/mol
InChI Key: UXPAASVRXBULRG-UHFFFAOYSA-N
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Patent
US08288536B2

Procedure details

1,3-Benzenediboronic acid (300 mg, 1.8 mmol), 5-bromo-1-methylimidazole (291 mg, 1.8 mmol), potassium phosphate (1.15 g, 5.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (164 mg, 0.18 mmol), and 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (142 mg, 0.36 mmol) were combined with DMA (3 mL) in a sealed tube purged with N2. The reaction was heated at 130° C. for 25 min in a microwave reactor. The solution was diluted with MeOH, filtered, and concentrated in vacuo. Purification by preparatory HPLC gave 166 mg (45%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 9.12 (s, 1H), 7.91-7.98 (m, 2H), 7.83 (s, 1H), 7.63 (d, J=7.6 Hz, 1H), 7.52 (t, J=7.6 Hz, 1H), 3.83 (s, 3H). [M+H] calc'd for C10H11BN2O2, 202; found, 202.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=1.Br[C:14]1[N:18]([CH3:19])[CH:17]=[N:16][CH:15]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC(N(C)C)=O>[CH3:19][N:18]1[C:14]([C:1]2[CH:2]=[C:3]([B:7]([OH:9])[OH:8])[CH:4]=[CH:5][CH:6]=2)=[CH:15][N:16]=[CH:17]1 |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)B(O)O)B(O)O
Name
Quantity
291 mg
Type
reactant
Smiles
BrC1=CN=CN1C
Name
Quantity
1.15 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
142 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Name
Quantity
164 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
ADDITION
Type
ADDITION
Details
The solution was diluted with MeOH
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by preparatory HPLC

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=C1C=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.